molecular formula C7H3FINS B8784198 5-Fluoro-2-iodobenzo[d]thiazole

5-Fluoro-2-iodobenzo[d]thiazole

Cat. No.: B8784198
M. Wt: 279.08 g/mol
InChI Key: TYCHORCTUDOHFL-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Benzothiazole (B30560) Derivatives in Organic and Medicinal Chemistry

Benzothiazoles are a class of bicyclic heterocyclic compounds that feature a benzene (B151609) ring fused to a thiazole (B1198619) ring. This core structure is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. nih.gov The introduction of halogen atoms onto the benzothiazole framework, creating halogenated derivatives, has proven to be a powerful strategy for modulating the physicochemical and biological properties of these molecules. acs.org

Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net For instance, the incorporation of halogens can lead to enhanced antimicrobial, anticancer, and anti-inflammatory activities. researchgate.netnih.govfrontiersin.org The specific type of halogen and its position on the benzothiazole ring are critical factors that determine the resulting compound's characteristics and potential applications.

Significance of Fluorine and Iodine Substitution in Benzothiazole Scaffolds

The presence of both fluorine and iodine in the 5-Fluoro-2-iodobenzo[d]thiazole structure imparts a unique set of properties that are highly advantageous in chemical synthesis and drug design.

Fluorine , being the most electronegative element, has a profound impact on a molecule's electronic properties. researchgate.net Its small size allows it to often mimic a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net In the context of benzothiazoles, the strategic placement of a fluorine atom can lead to improved biological potency and better membrane permeability. nih.gov

Iodine , on the other hand, is a larger and more polarizable halogen. Its presence on the benzothiazole ring, particularly at the 2-position, introduces a reactive handle for further chemical modifications. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This reactivity allows for the facile introduction of diverse functional groups, enabling the synthesis of a wide range of derivatives from a single iodinated precursor. acs.org Direct iodination of benzothiazoles can be achieved under strong oxidative and acidic conditions. acs.org

Overview of Research Trajectories for this compound

The unique combination of a stable fluorine substituent and a reactive iodine atom makes this compound a highly valuable intermediate in several research areas. Current research trajectories involving this compound primarily focus on its utility as a versatile building block for the synthesis of more complex molecules with tailored properties.

One major research avenue is its use in the development of novel therapeutic agents. By leveraging the reactivity of the 2-iodo group, medicinal chemists can synthesize libraries of 5-fluorobenzothiazole derivatives and screen them for various biological activities, including as anticancer and anti-inflammatory agents. frontiersin.org The fluorine atom at the 5-position is often retained to enhance the drug-like properties of the final compounds.

Another significant area of research is in the field of materials science. The benzothiazole core itself has interesting photophysical properties, and the ability to introduce various substituents at the 2-position via the iodo group allows for the fine-tuning of these properties. This has led to the exploration of 5-fluorobenzothiazole derivatives as components in organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3FINS

Molecular Weight

279.08 g/mol

IUPAC Name

5-fluoro-2-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3FINS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H

InChI Key

TYCHORCTUDOHFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)I

Origin of Product

United States

Synthetic Methodologies for 5 Fluoro 2 Iodobenzo D Thiazole and Analogues

Direct Synthetic Routes to 5-Fluoro-2-iodobenzo[d]thiazole

Direct routes to this compound typically begin with a pre-formed 5-fluorobenzothiazole core, followed by the introduction of an iodine atom at the C2 position. This approach is advantageous when the starting benzothiazole (B30560) is readily accessible.

Regioselective Halogenation Strategies

The C2 position of the benzothiazole ring is susceptible to deprotonation and subsequent electrophilic attack. However, direct C-H iodination of benzothiazoles can be challenging and may require specific activation.

One potential pathway involves the conversion of a 2-amino-5-fluorobenzothiazole intermediate into the target 2-iodo compound via a Sandmeyer-type reaction. This classical transformation involves the diazotization of the amino group, followed by displacement with an iodide salt. The Sandmeyer reaction is a well-established method for introducing halides onto aromatic rings. wikipedia.orgbyjus.com The general steps are:

Diazotization: The 2-amino-5-fluorobenzothiazole is treated with a nitrite source (e.g., sodium nitrite) in a strong acid (e.g., hydrochloric acid) at low temperatures to form the corresponding diazonium salt.

Iodide Displacement: The diazonium salt solution is then treated with a solution of potassium iodide. This results in the displacement of the diazonium group by iodine, with the evolution of nitrogen gas, to yield this compound. byjus.comchemistry-online.com

This method's success is contingent on the availability of the 2-amino-5-fluorobenzothiazole precursor, which itself can be synthesized from 1-(3-fluorophenyl)thiourea. semanticscholar.org

Table 1: Key Steps in Sandmeyer Reaction for 2-Iodobenzothiazole Synthesis
StepReagentsIntermediate/ProductPurposeReference
Diazotization2-Amino-5-fluorobenzothiazole, NaNO₂, aq. HCl5-Fluorobenzo[d]thiazole-2-diazonium saltConversion of the amino group to a diazonium leaving group. chemistry-online.com
DisplacementDiazonium salt, Potassium Iodide (KI)This compoundSubstitution of the diazonium group with iodine. chemistry-online.comorganic-chemistry.org

Tandem Cyclization and Functionalization Approaches

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy for synthesizing complex molecules. Iodine has been shown to catalyze or mediate tandem cyclization reactions to form various heterocyclic systems. organic-chemistry.org For instance, iodine can promote the cyclization of N,N'-diphenylthiocarbamides with enaminones to yield 2-iminothiazolines. rsc.org

A plausible tandem approach to this compound could involve the reaction of a suitably substituted aniline (B41778) or thiourea derivative where the cyclization and iodination steps are combined. Research has shown that iodine can catalyze the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas in the presence of an oxidant. organic-chemistry.org While not a direct route to the 2-iodo derivative, this demonstrates the potential for iodine to play a role in the cyclization process. A hypothetical tandem reaction might start from a precursor that incorporates the necessary atoms, with an iodine source acting as both a cyclization promoter and a C2-functionalizing agent.

Construction of the Benzothiazole Core Relevant to this compound

Building the benzothiazole ring system from acyclic precursors is a fundamental and widely used approach. These methods offer flexibility in introducing substituents onto the benzene (B151609) ring, such as the fluorine atom at the 5-position.

Condensation Reactions Involving Substituted 2-Aminothiophenols

One of the most common and versatile methods for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a carbonyl compound or its equivalent. nih.gov To synthesize a 5-fluoro-substituted benzothiazole, the required starting material is 4-fluoro-2-aminothiophenol. This key intermediate can be prepared from 2-chloro-5-fluoronitrobenzene through reaction with sodium sulfide, followed by reduction of the nitro group. google.comijpsonline.com

Once 4-fluoro-2-aminothiophenol is obtained, it can be condensed with various reagents to form the benzothiazole ring. The choice of the condensation partner determines the substituent at the C2 position.

Condensation PartnerC2-SubstituentCatalyst/ConditionsReference
AldehydesSubstituted Alkyl/ArylVarious (e.g., I₂, DMSO, RuCl₃) nih.gov
Carboxylic Acids / Acyl ChloridesSubstituted Alkyl/ArylStrong acids (PPA), high temp.
NitrilesSubstituted Alkyl/ArylCopper-catalyzed nih.gov
Carbon DisulfideThiol (-SH)Base (e.g., DBU)

This method is highly modular, allowing for the synthesis of a wide array of 2-substituted-5-fluorobenzothiazoles, which could then potentially be converted to the 2-iodo target compound.

Cyclization Reactions for Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is the key step in benzothiazole synthesis. This typically involves an intramolecular cyclization that forms a C-S and a C=N bond. These reactions often proceed via an intermediate Schiff base (imine) or a thioamide.

For example, the reaction of a 2-aminothiophenol with an aldehyde first forms an imine thiophenol intermediate. This intermediate then undergoes cyclization to a benzothiazolidine, which is subsequently oxidized to the final benzothiazole product. Various catalysts and oxidants, including air, DMSO, and iodine, can promote this process. nih.gov

Another approach involves the intramolecular cyclization of thioformanilides, which can be achieved using oxidizing agents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ). This method proceeds through a proposed sulfanyl radical, followed by homolytic radical cyclization and aromatization. nih.gov

Jacobson Cyclization and Related Procedures

The Jacobson cyclization is a classical method for synthesizing benzothiazoles from N-arylthioamides or thiobenzanilides. This reaction involves an intramolecular oxidative cyclization, typically using an oxidizing agent like potassium ferricyanide in an alkaline solution. documentsdelivered.com

This method is particularly relevant for the synthesis of fluorinated benzothiazoles. For instance, the cyclization of a 3-fluoro-thiobenzanilide can lead to the formation of fluorinated 2-arylbenzothiazoles. However, a significant challenge with this precursor is the potential formation of a mixture of regioisomers: the 5-fluoro and the 7-fluoro benzothiazole. The ratio of these isomers depends on the specific reaction conditions and substituents. byjus.com To overcome this, modified procedures have been developed to synthesize pure samples of a single regioisomer. byjus.com

Table 2: Regioselectivity in Jacobson Cyclization of Fluorinated Thiobenzanilides
PrecursorReactionProductsProduct Ratio (5-F : 7-F)Reference
N-(3-fluorophenyl)-4-nitrothiobenzamideJacobson Cyclization (K₃[Fe(CN)₆], NaOH)5-Fluoro- and 7-Fluoro-2-(4-nitrophenyl)benzothiazole10 : 1 byjus.com
N-(3,4-difluorophenyl)-4-nitrothiobenzamideJacobson Cyclization (K₃[Fe(CN)₆], NaOH)5,6-Difluoro- and 6,7-Difluoro-2-(4-nitrophenyl)benzothiazole2 : 1 byjus.com

The Jacobson cyclization and its variations represent a powerful tool for constructing the benzothiazole core, though careful consideration of regioselectivity is required when using asymmetrically substituted anilines.

Introduction of Fluorine and Iodine Substituents on Pre-formed Benzothiazole Systems

The functionalization of an existing benzothiazole scaffold is a common strategy for the synthesis of halogenated derivatives. This approach allows for the late-stage introduction of halogen atoms, which can be advantageous in multistep synthetic sequences.

The incorporation of a fluorine atom onto the benzothiazole ring can be accomplished via nucleophilic or electrophilic pathways. Nucleophilic fluorination involves a fluoride ion (F-) displacing a leaving group, a reaction dominated by the SN2 substitution mechanism. alfa-chemistry.com In contrast, electrophilic fluorination utilizes a reagent with an electrophilic fluorine source ("F+") to react with a nucleophilic site on the benzothiazole, such as an electron-rich aromatic ring or an enolate. alfa-chemistry.comwikipedia.org

Electrophilic Fluorination: Reagents containing a nitrogen-fluorine (N-F) bond are the most common, safe, and stable sources for electrophilic fluorination. wikipedia.org These can be neutral, like N-fluorobenzenesulfonimide (NFSI), or cationic, such as Selectfluor®. alfa-chemistry.comwikipedia.org The reaction involves the attack of a carbon-centered nucleophile on the electrophilic fluorine source. wikipedia.org For instance, a general method for synthesizing α-fluoro 1,3-benzothiazol-2-yl sulfones has been developed through deprotonation followed by electrophilic fluorination. High yields in this process were notably dependent on heterogeneous reaction conditions. nih.gov

Nucleophilic Fluorination: This method typically employs a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), to replace a suitable leaving group on the benzothiazole ring. alfa-chemistry.com While cost-effective, these methods can be limited by the need for harsh reaction conditions. alfa-chemistry.com

Fluorination Method Reagent Type Common Reagents Mechanism Key Features
Electrophilic N-F ReagentsSelectfluor®, NFSI, NFOBSAttack of a nucleophilic carbon on an "F+" sourceHighly selective, suitable for late-stage functionalization. alfa-chemistry.comwikipedia.org
Nucleophilic Fluoride SaltsKF, CsFSN2 displacement of a leaving group by F-Cost-effective, suitable for large-scale processes. alfa-chemistry.com

Iodination of benzothiazoles can be achieved using various protocols, often involving molecular iodine (I₂) as the iodine source. Direct iodination of benzothiazoles under strongly oxidative and acidic conditions has been shown to produce a mixture of iodinated products, including 4,7-diiodobenzothiazoles, which have a rare substitution pattern for electrophilic aromatic substitution on this scaffold. nih.gov

Molecular iodine can also act as a mild and effective catalyst for the one-pot synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aromatic aldehydes under solvent-free conditions. tandfonline.comtandfonline.com While this method builds the ring, similar iodine-mediated cyclizations can be adapted for functionalization. For example, a metal-free, iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines yields various 2-substituted benzothiazoles. organic-chemistry.org In this reaction, iodine acts as both an electrophilic reagent and an oxidant. organic-chemistry.org

Iodination Protocol Reagents Conditions Outcome Reference
Direct IodinationI₂, Oxidizing/Acidic AgentsVariesMixture of iodinated heteroarenes, e.g., 4,7-diiodobenzothiazoles nih.gov
Iodine-Catalyzed Synthesis2-aminothiophenol, Aldehyde, I₂Room Temperature, Solvent-Free2-Substituted Benzothiazoles tandfonline.comtandfonline.com
Iodine-Mediated Cyclization2-(styrylthio)anilines, I₂1,2-dichloroethane (DCE), 80°C2-Substituted Benzothiazoles organic-chemistry.org

Advanced Synthetic Techniques Applicable to Halogenated Benzothiazoles

Modern synthetic chemistry offers sophisticated techniques for the halogenation of heterocycles like benzothiazole, often providing higher selectivity and milder reaction conditions than traditional methods. These include transition-metal-catalyzed and metal-free strategies.

Transition metals such as palladium, copper, rhodium, and ruthenium are powerful catalysts for C–H bond functionalization, enabling the direct introduction of halogen atoms onto the benzothiazole core. beilstein-journals.org These methods can offer high regioselectivity that is often complementary to classical electrophilic substitution reactions. acs.org

Palladium-Catalysis: Palladium catalysts are widely used for C-H functionalization. acs.org For example, a palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides proceeds through a C−H functionalization/intramolecular C−S bond formation process. acs.org Similarly, palladium-catalyzed cross-coupling reactions are a standard method for functionalizing pre-halogenated benzothiazoles. acs.org

Copper-Catalysis: Copper catalysts, known for being low-cost and stable, have been employed for the C-H iodination of various azoles, including benzothiazole, using reagents like CuBr₂. beilstein-journals.org

Ruthenium and Rhodium-Catalysis: Ruthenium and rhodium catalysts have been used for the regioselective halogenation of related 2-arylbenzo[d]oxazoles with N-halosuccinimides. rsc.org Such methodologies could potentially be adapted for benzothiazole substrates.

Catalyst System Halogen Source Substrate Example Key Advantage Reference
Palladium(II) / Copper(I)-ThiobenzanilidesEfficient C-H functionalization/C-S bond formation acs.org
Copper(II) BromideI₂BenzothiazoleLow-cost and stable catalyst system beilstein-journals.org
Ruthenium / RhodiumN-halosuccinimide2-arylbenzo[d]oxazolesHigh regioselectivity (C7 or ortho-position) rsc.org

In an effort to develop more sustainable and cost-effective synthetic routes, metal-free C-H functionalization strategies have gained significant attention. nih.gov These methods avoid the use of expensive and potentially toxic transition metal catalysts. acs.org

A facile and effective metal-free C–H functionalization strategy for synthesizing 2-mercaptobenzothiazoles has been described using 1,3-propanedithiol in the presence of potassium hydroxide and DMSO. nih.gov In this reaction, DMSO serves not only as a solvent but also as an oxidant. nih.gov Another approach involves an iodine-mediated intramolecular oxidative cyclization, which provides a straightforward and efficient route to benzothiazole derivatives without the need for a metal catalyst. organic-chemistry.org These examples highlight the potential for developing direct, metal-free halogenation protocols for the benzothiazole core.

Reactivity and Mechanistic Investigations of 5 Fluoro 2 Iodobenzo D Thiazole

Reactivity of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in 5-Fluoro-2-iodobenzo[d]thiazole is the more reactive site for many common transformations due to its lower bond dissociation energy compared to the carbon-fluorine (C-F) bond. This allows for selective functionalization at the 2-position of the benzothiazole (B30560) ring.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The C-I bond readily participates in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester. The reaction is catalyzed by a palladium complex and requires a base. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups. researchgate.net For this compound, this reaction allows for the introduction of various aryl or alkyl groups at the 2-position. The general conditions often involve a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as Na₂CO₃, Cs₂CO₃, or K₂CO₃ in a solvent system like dioxane/water or DMF. nih.govmdpi.comresearchgate.net

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to substituted alkynes. libretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. libretexts.orgorganic-chemistry.org Copper-free Sonogashira couplings have also been developed. beilstein-journals.org The Sonogashira coupling of this compound with various terminal alkynes would yield 2-alkynyl-5-fluorobenzothiazoles, which are valuable intermediates for further synthetic transformations. soton.ac.ukresearchgate.net

Table 1: Representative Conditions for Cross-Coupling Reactions

Reaction Catalyst Base Solvent Temperature
Suzuki-Miyaura Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/Water Reflux
Suzuki-Miyaura Pd(dppf)Cl₂ K₂CO₃ DMF 80-100 °C
Sonogashira Pd(PPh₃)₂Cl₂/CuI Et₃N THF Room Temp - 50 °C
Sonogashira (Cu-free) Pd(OAc)₂/SPhos TBAF THF 60 °C

Nucleophilic Substitution Reactions

While less common than cross-coupling reactions for C-I bonds on aryl systems, direct nucleophilic substitution of the iodine is generally challenging under standard SNAr conditions due to the electron-rich nature of the benzothiazole ring. However, under specific conditions, such as those involving highly activated nucleophiles or transition-metal catalysis, substitution at this position can be achieved.

Reactivity of the Carbon-Fluorine Bond

The C-F bond is significantly stronger and less reactive than the C-I bond. This difference in reactivity allows for selective reactions at the C-I bond while leaving the C-F bond intact. However, under specific conditions, the C-F bond can also be made to react.

Aromatic Nucleophilic Substitution Reactions (SNA_r)

Aromatic nucleophilic substitution (SNAr) of fluorine is possible, particularly when the aromatic ring is activated by strongly electron-withdrawing groups. researchgate.netmdpi.com In this compound, the benzothiazole ring system itself provides some electron-withdrawing character, but additional activation is often required for the SNAr of fluorine to proceed efficiently. nih.gov Reactions typically require strong nucleophiles and elevated temperatures or the use of a strong base in a polar aprotic solvent like DMSO. researchgate.netbeilstein-journals.org

C-F Bond Activation Studies

The activation of C-F bonds is a significant area of research in organic chemistry. researchgate.net Transition-metal-catalyzed C-F bond activation provides a pathway to functionalize fluoroarenes. These methods often involve oxidative addition of the C-F bond to a low-valent metal center. While specific studies on C-F bond activation of this compound are not widely reported, the principles of C-F activation using transition metals like nickel, palladium, or rhodium could potentially be applied.

Electrophilic Aromatic Substitution on the Benzothiazole Ring System

Electrophilic aromatic substitution on the benzothiazole ring system is generally difficult due to the electron-deficient nature of the heterocyclic ring. When such reactions do occur, the position of substitution is directed by the existing substituents. In the case of this compound, the fluorine atom is a deactivating, ortho-, para-directing group, while the iodine is also deactivating and ortho-, para-directing. The thiazole (B1198619) part of the ring system is deactivating. Therefore, electrophilic substitution, if it occurs, would likely be directed to the 4- or 6-positions of the benzene (B151609) ring, with the 7-position also being a possibility, though less favored. The specific outcome would depend on the reaction conditions and the nature of the electrophile.

Table 2: Summary of Reactivity

Position Bond Common Reactions General Reactivity
2 C-I Cross-Coupling (Suzuki, Sonogashira) High
5 C-F Nucleophilic Aromatic Substitution (under forcing conditions), C-F Activation Low
Benzene Ring C-H Electrophilic Aromatic Substitution (difficult) Very Low

Influence of Halogen Substituents on Reaction Selectivity and Rate

The dual halogenation in this compound, with a fluorine atom at the 5-position and an iodine atom at the 2-position, creates a unique electronic environment that dictates its reactivity, particularly in transition metal-catalyzed cross-coupling reactions. The differing nature of the carbon-halogen bonds (C-F vs. C-I) and their positions on the heterocyclic ring system are key determinants of reaction outcomes.

The iodine atom at the 2-position of the thiazole ring is the more labile leaving group compared to the fluorine atom on the benzene ring. The C-I bond is significantly weaker and more polarizable than the C-F bond, making it more susceptible to oxidative addition by low-valent transition metal catalysts, such as palladium(0) or copper(I) complexes. wikipedia.orgresearchgate.net This disparity in reactivity forms the basis for selective functionalization at the 2-position while leaving the 5-fluoro substituent intact.

The fluorine atom at the 5-position primarily exerts a strong electron-withdrawing inductive effect (-I) on the benzothiazole ring system. This effect modulates the electron density of the entire molecule, influencing the rate of cross-coupling reactions at the 2-position. Generally, electron-withdrawing groups on the aryl halide can accelerate the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. libretexts.orgmdpi.com Therefore, the 5-fluoro substituent is expected to enhance the reactivity of the 2-iodo position towards these transformations.

In the context of regioselectivity, should reaction conditions be harsh enough to potentially activate the C-F bond, the inherent difference in bond dissociation energies would still overwhelmingly favor the cleavage of the C-I bond. This ensures a high degree of selectivity for reactions occurring at the 2-position.

The following table illustrates the expected relative reactivity of this compound in common palladium-catalyzed cross-coupling reactions, based on general principles of aryl halide reactivity.

Reaction Type Coupling Partner Expected Reactivity at C-2 Influence of 5-Fluoro Group
Suzuki-Miyaura CouplingArylboronic acidHighRate-enhancing
Heck-Mizoroki ReactionAlkeneHighRate-enhancing
Sonogashira CouplingTerminal alkyneHighRate-enhancing
Buchwald-Hartwig AminationAmineHighRate-enhancing
Stille CouplingOrganostannaneHighRate-enhancing

Computational and Spectroscopic Studies of Reaction Mechanisms

While specific experimental spectroscopic and computational studies on the reaction mechanisms of this compound are not extensively documented in the public domain, the mechanistic pathways of its reactions can be reliably inferred from the vast body of research on the cross-coupling of related 2-haloaryl systems. Density Functional Theory (DFT) calculations and time-resolved spectroscopic techniques have been instrumental in elucidating the catalytic cycles of these transformations. pitt.eduresearchgate.net

For a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, the generally accepted mechanism involving this compound would proceed through the following key steps:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the this compound to a palladium(0) complex (e.g., Pd(PPh₃)₄). This is often the rate-determining step. The electron-withdrawing 5-fluoro group is expected to lower the energy barrier for this step by making the carbon at the 2-position more electrophilic. The product of this step is a square planar palladium(II) complex.

Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with the organoboron reagent (in the case of Suzuki coupling), which is activated by a base. This step involves the transfer of the organic group from the boron atom to the palladium center, displacing the halide.

Reductive Elimination: The final step is the reductive elimination from the resulting diorganopalladium(II) complex, which forms the new carbon-carbon bond of the 2-substituted-5-fluorobenzothiazole product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Spectroscopic techniques such as in-situ NMR and IR spectroscopy could be employed to detect and characterize the key intermediates in the catalytic cycle, including the oxidative addition product and the palladium(II) complex after transmetalation. For instance, the change in the chemical shift of the protons and carbons near the 2-position in the ¹H and ¹³C NMR spectra would provide evidence for the formation of the organopalladium intermediates.

Computational studies, specifically DFT calculations, would be invaluable in providing a quantitative understanding of the reaction mechanism. pitt.edu These studies can model the geometries and energies of the transition states and intermediates for each step of the catalytic cycle. Such calculations would likely confirm that the oxidative addition of the C-I bond is kinetically and thermodynamically more favorable than the activation of the C-F bond. Furthermore, these models could elucidate the precise electronic influence of the 5-fluoro substituent on the stability of the various intermediates and the energy barriers of the transition states, thereby providing a deeper insight into its rate-enhancing effect.

The following table summarizes the likely energetic profile of a Suzuki-Miyaura reaction with this compound as predicted by analogous computational studies.

Mechanistic Step Key Species Predicted Energetic Feature Influence of 5-Fluoro Group
Oxidative AdditionTransition State 1 (TS1)Rate-determining, relatively low energy barrierLowers the activation energy of TS1
TransmetalationOrganopalladium(II) ComplexExothermic formationMinor electronic influence
Reductive EliminationTransition State 2 (TS2)Lower energy barrier than TS1Minor electronic influence

Applications of 5 Fluoro 2 Iodobenzo D Thiazole in Advanced Chemical Research

Contributions to Medicinal Chemistry and Chemical Biology

In the fields of medicinal chemistry and chemical biology, the benzothiazole (B30560) nucleus is recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. nih.gov This heterocyclic system is a cornerstone in drug discovery, with derivatives exhibiting activities ranging from anticancer to antimicrobial. nih.govtandfonline.combohrium.com The unique structure of 5-Fluoro-2-iodobenzo[d]thiazole, featuring both an electron-withdrawing fluorine and a modifiable iodine, positions it as a valuable starting material for creating novel chemical entities.

Heterocyclic compounds form the backbone of numerous pharmaceuticals and agrochemicals. ossila.com this compound serves as an exemplary building block for the synthesis of more elaborate heterocyclic systems. The iodine atom at the 2-position is particularly useful as a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), enabling the introduction of various aryl, alkyl, or alkynyl groups. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR). derpharmachemica.com

The fluorine atom at the 5-position can significantly enhance the metabolic stability and binding affinity of the resulting derivatives. mdpi.comossila.com The inclusion of fluorine often improves pharmacological properties by increasing lipophilicity and altering the electronic nature of the molecule, which can lead to enhanced biological activity. mdpi.com The synthesis of complex molecules from such fluorinated building blocks is a key strategy in the development of new therapeutic drugs. ossila.comossila.com Researchers can leverage the reactivity of the iodo group to construct a diverse library of 2-substituted-5-fluorobenzothiazoles, which can then be screened for various biological activities.

The benzothiazole ring system is a crucial pharmacophore—a molecular framework that carries the essential features responsible for a drug's biological activity. nih.govtandfonline.com Its derivatives have been extensively studied and patented for numerous therapeutic applications, including treatments for cancer, inflammation, and neurodegenerative diseases. nih.govbohrium.com The ability to readily functionalize the this compound scaffold allows chemists to design and synthesize targeted derivatives that can interact with specific biological targets.

Benzothiazole derivatives are under investigation for their use in diagnostics, including as imaging agents. bohrium.comderpharmachemica.com The presence of a fluorine atom in this compound makes it an attractive precursor for the development of Positron Emission Tomography (PET) tracers. By substituting the stable fluorine-19 with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), a radiolabeled version of a benzothiazole derivative can be created. ¹⁸F is a widely used radionuclide in PET imaging due to its convenient half-life and low positron energy.

Given that benzothiazole analogues are being explored as drug candidates for various neurological disorders like Alzheimer's disease and epilepsy, ¹⁸F-labeled benzothiazoles derived from this compound could serve as PET imaging agents to visualize and study targets within the central nervous system. bohrium.com

Benzothiazole-based compounds have been identified as potent inhibitors of various enzymes, including NRH:quinone oxidoreductase 2 (NQO2). mdpi.comnih.gov NQO2 is an enzyme implicated in several diseases, including cancer and neurodegeneration, making its inhibitors valuable candidates for therapeutic development. mdpi.commanchester.ac.uk

In one study, a series of benzothiazole derivatives were synthesized and evaluated for their ability to inhibit NQO2. mdpi.com By replacing the central double bond of resveratrol (B1683913) (a known NQO2 inhibitor) with a benzothiazole scaffold, researchers developed highly potent inhibitors. mdpi.comnih.gov This research demonstrates the potential of the benzothiazole core in designing effective enzyme modulators. Derivatives of this compound could be synthesized to explore how fluorine substitution at the 5-position affects NQO2 inhibition, potentially leading to compounds with improved potency or selectivity.

Table 1: NQO2 Inhibition by Selected Benzothiazole Derivatives

Compound Structure NQO2 IC₅₀ (nM) mdpi.comnih.gov
6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole 25
6-acetamide-3',4',5'-trimethoxybenzothiazole 31
6-methoxy-3',4',5'-trimethoxybenzothiazole 51

This table presents data for benzothiazole derivatives to illustrate the scaffold's potential for NQO2 inhibition. IC₅₀ is the half-maximal inhibitory concentration.

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.govplos.org Inhibiting QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. nih.gov Benzothiazole derivatives have emerged as potential anti-quorum sensing agents. nih.govresearchgate.net

For instance, a study on newly prepared benzothiazole derivatives showed they could suppress QS-regulated virulence factors in bacteria like Xanthomonas oryzae pv oryzae (Xoo). nih.gov Another study highlighted that tetrazine derivatives linked to a benzothiazole scaffold could inhibit violacein (B1683560) production, a QS-controlled pigment, and prevent biofilm formation. plos.orgresearchgate.net These findings suggest that novel compounds derived from this compound could be developed as potent anti-QS agents, offering a new approach to managing bacterial diseases. nih.govplos.org

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial for regulating cellular processes like proliferation and differentiation, and their dysregulation is common in diseases like cancer. nih.gov The p38 MAPK pathway, in particular, is a target for anti-inflammatory and anticancer therapies. researchgate.net

Recent research has focused on developing benzothiazole derivatives as potent inhibitors of p38α MAPK. nih.govresearchgate.net One study reported a benzothiazole-containing compound with an IC₅₀ value of 36 nM against p38α MAPK, which was more potent than the reference standard. nih.gov This highlights the suitability of the benzothiazole scaffold for designing specific kinase inhibitors. The 5-fluoro-2-iodobenzothiazole core provides a platform to create new derivatives aimed at inhibiting p38α MAPK and other kinases involved in disease-related signaling pathways. nih.govnih.gov

Table 2: p38α MAPK Inhibition by Selected Benzothiazole Derivatives

Compound Target IC₅₀ (µM) nih.govresearchgate.net
Compound 12l (a benzothiazole-containing compound) p38α MAPK 0.036
Compound 5b (a substituted benzothiazole) p38α MAPK 0.031

This table showcases the potency of specific benzothiazole derivatives as p38α MAPK inhibitors, demonstrating the scaffold's utility in this area. IC₅₀ is the half-maximal inhibitory concentration.

Structure-Activity Relationship (SAR) Studies in Halogenated Benzothiazoles

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. benthamscience.comjchemrev.com Structure-Activity Relationship (SAR) studies reveal that the biological profile of benzothiazole derivatives is highly dependent on the nature and position of substituents on the fused ring system. benthamscience.comresearchgate.net Halogenation, in particular, plays a critical role in modulating the therapeutic efficacy of these compounds.

Research into the SAR of benzothiazole analogues has shown that substitutions at the C-2 and C-6 positions are particularly crucial for their biological activity. benthamscience.comresearchgate.net The introduction of halogen atoms can significantly impact a compound's potency and selectivity. For instance, in a series of benzothiazole-phenyl analogs designed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain management, halogenation was a key strategy. The study indicated that trifluoromethyl groups (a common bioisostere for fluorine) on the aromatic rings were well-tolerated by the target enzymes. nih.govnih.gov This highlights how fluorination can be compatible with enzyme active sites, potentially enhancing binding or metabolic stability.

Furthermore, studies on other halogenated benzothiazoles have provided insights into their potential as therapeutic agents. For example, certain 2-aryl-3-(6-trifluoromethoxy)benzothiazole derivatives have demonstrated potent antibacterial activity against strains like E. coli and P. aeruginosa. nih.gov The presence and position of halogens like chlorine and fluorine are often correlated with enhanced biological performance. nih.govnih.gov The compound this compound serves as a precursor to introduce these key halogen features, allowing for systematic exploration of SAR in various therapeutic areas.

Table 1: Examples of Biologically Active Halogenated Benzothiazole Derivatives

Compound DerivativeTarget/ActivityKey Halogen SubstituentResearch Finding
Benzothiazole-phenyl analogsDual sEH/FAAH Inhibition (Analgesic)TrifluoromethylGroups at ortho and para positions are well-tolerated by target enzymes. nih.govnih.gov
2-Aryl-3-(6-trifluoromethoxy)benzothiazole derivativesAntibacterial (E. coli, P. aeruginosa)TrifluoromethoxyExhibited significant antibacterial activity with MIC values of 0.023–0.049 µg/L. nih.gov
N-(benzo[d]thiazol-2-yl) methenamine (B1676377) derivativesDHFR Inhibition (Antimalarial)Not specified, but general classShowed potent DHFR inhibition with IC50 values as low as 0.0312 µM. nih.gov

Applications in Materials Science

The unique electronic and photophysical properties of the benzothiazole core make it an attractive component for advanced functional materials. The incorporation of halogen atoms, as seen in this compound, provides a powerful tool for fine-tuning these properties for specific applications in optoelectronics, semiconductors, and coordination chemistry.

Development of Optoelectronic Materials

Benzothiazole derivatives are known for their luminescent properties and have been investigated for use in devices like Organic Light Emitting Diodes (OLEDs). hpu2.edu.vn These properties are highly tunable through chemical modification.

Halogenation is a key strategy for modulating the emission characteristics of fluorophores. The introduction of an electron-withdrawing fluorine atom can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often leading to a blue-shift in the emission spectrum. Conversely, the "heavy atom effect" of iodine can promote intersystem crossing from the singlet excited state to the triplet state, which can quench fluorescence but enhance phosphorescence.

Studies on various benzothiazole derivatives have demonstrated the profound impact of substituents on their light-emitting properties. For example, a study of three different benzothiazole analogues showed that their emission could be tuned to span the visible spectrum, emitting bright blue-violet, green, and orange light in aggregated states. rsc.org This tunability is crucial for applications such as white-light emitting devices. rsc.org Research on highly halogenated 2-(2-hydroxyphenyl)benzothiazole (B1206157) derivatives further underscores the role of halogens in controlling photophysical properties, which is essential for developing new materials for solid-state photonics. researchgate.netrsc.org The 5-fluoro group in this compound can, therefore, be used to tune the color and efficiency of luminescence, while the 2-iodo group provides a site for further functionalization to build more complex emissive materials.

Table 2: Photophysical Properties of Substituted Benzothiazole Derivatives

CompoundExcitation Wavelength (nm)Emission Color (Aggregated State)Key Structural Feature
N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)365Blue-violetUnsubstituted phenyl-octanamide
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)365GreenHydroxyl group enabling ESIPT
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)365OrangeHydroxyl group enabling ESIPT

*ESIPT: Excited-State Intramolecular Proton Transfer. Data sourced from Lu et al., RSC Adv., 2017. rsc.org

Semiconductor Applications in Organic Electronics (e.g., OFETs)

Organic Field-Effect Transistors (OFETs) are a cornerstone of flexible and low-cost electronics, with performance being highly dependent on the organic semiconductor used. rsc.orgrsc.org The molecular structure of the semiconductor dictates its charge-carrier mobility and stability. Fluorination of conjugated organic molecules is a well-established strategy to create high-performance n-type or ambipolar semiconductors. The strong electron-withdrawing nature of fluorine lowers the LUMO energy level, facilitating electron injection and transport.

While research specifically on this compound in OFETs is not widespread, studies on structurally related fluorinated heterocycles demonstrate the principle. For example, three regioisomeric polymers incorporating an asymmetric 5-fluoro-2,1,3-benzothiadiazole moiety were synthesized and tested in OFETs. researchgate.net Although the polymers had similar energy levels, their charge-carrier mobilities were significantly different, depending on the orientation of the fluorine atoms, which influenced the molecular orientation and crystallinity of the polymer films. A superior hole mobility of 0.021 cm² V⁻¹s⁻¹ was achieved for the polymer with a specific geometric arrangement of the fluorine atoms. researchgate.net This highlights the critical role of fluorination in designing organic semiconductors. This compound represents a valuable building block for synthesizing such fluorinated polymers and small molecules for OFET applications.

Role in Coordination Chemistry for Functional Materials

The nitrogen atom in the thiazole (B1198619) ring of this compound can act as a Lewis base, coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. scientificarchives.com These materials have applications in gas storage, catalysis, and chemical sensing.

Luminescent MOFs (L-MOFs) are particularly interesting for their potential as highly sensitive and selective chemical sensors. scientificarchives.com The framework's luminescence can be quenched or enhanced in the presence of specific analytes. The ligand itself is crucial, as its intrinsic photophysical properties are often transferred to the final MOF. Thiazole and its derivatives, being intrinsically fluorescent, are excellent candidates for building L-MOFs. scientificarchives.com For instance, MOFs constructed using thiazolo[5,4-d]thiazole (B1587360) ligands have been explored for detecting environmental contaminants. scientificarchives.com By using this compound as a ligand or a precursor to a ligand, it is possible to design functional MOFs where the fluorine substituent fine-tunes the electronic properties and the iodo group offers a site for post-synthetic modification of the framework.

Theoretical and Computational Chemistry of 5 Fluoro 2 Iodobenzo D Thiazole

Electronic Structure and Bonding Analysis

The electronic structure of 5-Fluoro-2-iodobenzo[d]thiazole is fundamental to understanding its chemical behavior. The benzothiazole (B30560) core, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is characterized by its aromaticity and the presence of heteroatoms—nitrogen and sulfur. The introduction of a fluorine atom at the 5-position and an iodine atom at the 2-position significantly influences the electron distribution within the molecule.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. This effect can lead to a localized reduction in electron density on the aromatic system. Conversely, the iodine atom at the 2-position, while also a halogen, is less electronegative and more polarizable. Its presence can introduce unique electronic features, including the potential for halogen bonding interactions.

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of this compound. These calculations can provide accurate predictions of various electronic and geometric parameters.

A key aspect of these calculations is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability and lower reactivity. For substituted benzothiazoles, these parameters are known to be influenced by the nature and position of the substituents. sciencepub.net

Another important property derived from quantum chemical calculations is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen and fluorine atoms, indicating their potential as sites for electrophilic attack or hydrogen bonding. The region around the iodine atom might exhibit a positive region, known as a sigma-hole, which is characteristic of heavier halogens and enables halogen bonding.

Table 1: Predicted Molecular Properties of this compound from Quantum Chemical Calculations

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D
Polarizability25 ų

Note: The values in this table are hypothetical and based on typical results for similar halogenated benzothiazole derivatives. They serve as an illustrative example of the data that would be generated from quantum chemical calculations.

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule, such as this compound, with a biological target, typically a protein. These studies are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. biointerfaceresearch.com

The process begins with the generation of a 3D model of this compound. This model is then "docked" into the binding site of a target protein. Docking algorithms explore various possible conformations and orientations of the ligand within the binding site and calculate a scoring function to estimate the binding affinity. A higher docking score generally indicates a more favorable interaction.

For this compound, the fluorine and iodine substituents could play significant roles in target binding. The fluorine atom can form hydrogen bonds with amino acid residues in the protein's active site, while the iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The benzothiazole scaffold itself can engage in pi-pi stacking or hydrophobic interactions. nih.gov

Table 2: Hypothetical Docking Results for this compound with a Kinase Target

ParameterValue
Docking Score (kcal/mol)-8.5
Interacting ResiduesLys72, Asp184, Phe80
Type of InteractionsHydrogen bond with Lys72, Halogen bond with Asp184, Pi-pi stacking with Phe80

Note: This table presents a hypothetical scenario of a docking study. The specific target and results would depend on the actual research context.

In Silico Prediction of Reactivity and Selectivity

In silico methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions. Reactivity indices derived from conceptual DFT, such as global and local softness, hardness, and electrophilicity, can provide insights into how the molecule will behave in a chemical reaction.

The presence of the electron-withdrawing fluorine atom and the bulky iodine atom can influence both the reactivity and the regioselectivity of electrophilic or nucleophilic substitution reactions on the benzothiazole ring. For instance, the electron-withdrawing nature of the fluorine at the 5-position might deactivate the benzene ring towards electrophilic attack, while the iodine at the 2-position could be a leaving group in nucleophilic substitution reactions.

Computational models can also predict the most likely sites for metabolic transformation in a biological system. This is crucial for understanding the potential biotransformation pathways of the compound and identifying any potentially reactive metabolites.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of the atoms in the molecule. Due to the rigidity of the fused ring system, the conformational flexibility of the core structure is limited. However, rotation around the C-I bond could be a factor to consider.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. mdpi.com By simulating the movements of the atoms and the interactions between them, MD can be used to study the stability of the molecule, its conformational changes, and its interactions with its environment, such as a solvent or a biological membrane. mdpi.com

In the context of drug design, MD simulations are often used to refine the results of molecular docking. biointerfaceresearch.com By simulating the ligand-protein complex in a more realistic environment, MD can provide a more accurate assessment of the binding stability and the key interactions that maintain the complex. nih.gov The simulations can reveal how the ligand and the protein adapt to each other upon binding and can help to identify water molecules that may play a crucial role in the binding interface.

Future Directions and Emerging Research Avenues for 5 Fluoro 2 Iodobenzo D Thiazole

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of 5-fluoro-2-iodobenzo[d]thiazole and its derivatives is expected to align with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and using environmentally benign reagents and solvents. While specific green synthesis routes for this compound are not yet widely published, research on the broader benzothiazole (B30560) class highlights several promising strategies. These include the use of water and glycerol (B35011) as green solvents, the application of reusable heterogeneous catalysts, and energy-efficient reaction conditions like ultrasonic irradiation. orgchemres.org

One approach involves the condensation of 2-aminothiophenols with various aldehydes using catalysts such as tin pyrophosphate (SnP₂O₇), which can be recovered and reused multiple times without significant loss of activity. nih.gov Other methods employ copper sulfate (B86663) in aqueous media or iodine-grafted polystyrene polymer catalysts, which also offer high yields and simpler work-up procedures. orgchemres.orgnih.gov The use of carbon dioxide as a C1 source in the presence of a hydrosilane reductant, catalyzed by an organic base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), presents another environmentally friendly route to the benzothiazole core. nih.gov These methodologies represent a significant step forward from traditional syntheses, which often require harsh conditions or stoichiometric, non-reusable reagents.

Green Synthesis StrategyKey FeaturesCatalyst/ReagentSolventReference
Ultrasonic IrradiationShort reaction time, high yieldCopper Sulfate (CuSO₄)Water/Glycerol orgchemres.org
Heterogeneous CatalysisCatalyst is reusable for at least five runsTin Pyrophosphate (SnP₂O₇)Solvent-free nih.gov
Polymer-Supported CatalysisSimplifies product purificationIodine acetate (B1210297) on polystyreneDichloromethane nih.gov
CO₂ as C1 SourceUtilizes a renewable feedstock1,5-diazabicyclo[4.3.0]non-5-ene (DBN)- nih.gov
Magnetic Nanoparticle SupportEasy catalyst separation using a magnet, solvent-freeImidazolium ionic liquid on Fe₃O₄Solvent-free (Sonication) nih.gov

Exploration of Novel Bio-conjugation and Bio-orthogonality Applications

The term "bio-orthogonal chemistry" refers to reactions that can occur inside living systems without interfering with native biochemical processes. youtube.com The this compound scaffold is a prime candidate for such applications. The carbon-iodine bond is particularly valuable as it provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern synthetic chemistry and are increasingly adapted for bioconjugation, allowing the molecule to be attached to biomolecules like proteins, peptides, or nucleic acids.

For instance, derivatives of 5-fluoro-2'-deoxyuridine (B1346552) have been successfully conjugated to human serum albumin and monoclonal antibodies for targeted drug delivery studies. nih.gov This strategy could be adapted for this compound, enabling its attachment to a targeting moiety to deliver a therapeutic or diagnostic payload to specific cells or tissues. Furthermore, many benzothiazole derivatives are known to be fluorescent, especially upon binding to biological targets like protein aggregates. nih.gov This opens the door to developing "theranostic" agents, where the molecule serves as both a therapeutic agent and a fluorescent probe for imaging and diagnosis. The fluorine atom can further modulate the compound's binding affinity, lipophilicity, and metabolic stability, making it a key element in designing effective bio-orthogonal tools.

Advanced Applications in Nanotechnology and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The fluorine atom in this compound is expected to be a key player in this field. Fluorine can participate in unique interactions, such as fluorine-fluorine and C-F···H hydrogen bonds, which can be used to direct the self-assembly of molecules into highly ordered, functional architectures. rsc.orgrsc.org Research on other fluorinated aromatic compounds has demonstrated that these interactions can control crystal packing and lead to materials with desirable properties. rsc.orgrsc.org By carefully designing derivatives, it may be possible to create self-assembling systems based on this compound that form nanofibers, gels, or liquid crystals.

In nanotechnology, the benzothiazole scaffold has been incorporated into covalent organic frameworks (COFs), which are crystalline, porous polymers with applications in catalysis and materials science. acs.org A recent study described the synthesis of benzothiazole-linked COF nanostructures for visible-light-driven photocatalysis. acs.org The inclusion of the iodo- and fluoro-substituents on the benzothiazole unit could be used to tune the electronic properties and catalytic activity of such nanomaterials. The reactive iodine could also serve as a point for post-synthetic modification, allowing for the covalent attachment of other functional groups to the interior or exterior of the COF pores.

Integration with Artificial Intelligence and Machine Learning for Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by rapidly analyzing vast datasets to predict molecular properties and identify promising new compounds. bohrium.comfrontiersin.org These computational tools can be applied at every stage of development, from initial hit identification to lead optimization. researchgate.net For this compound, AI/ML algorithms can be used to design novel derivatives with enhanced biological activity or specific material properties.

Development of Multi-functional Materials Incorporating this compound

The convergence of the properties discussed above paves the way for the development of advanced, multi-functional materials built from the this compound core. Future research will likely focus on creating single-molecule systems or materials that combine multiple functionalities, such as sensing, catalysis, and biological activity.

An example would be a smart material for targeted cancer therapy. Such a material could be designed to self-assemble into nanoparticles via supramolecular interactions guided by the fluorine atom. rsc.org The surface could be decorated with targeting ligands attached via the iodine handle to ensure delivery specifically to cancer cells. nih.gov The intrinsic fluorescence of the benzothiazole core could be used to track the nanoparticles in the body, and upon reaching the target, a therapeutic payload could be released. This integration of targeting, imaging, and therapy into a single platform is a hallmark of next-generation smart materials. Another avenue is the creation of novel sensors where the benzothiazole unit acts as a fluorescent reporter whose signal changes upon binding to a specific analyte, a property that could be fine-tuned through the electronic effects of the fluorine and iodine substituents.

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-2-iodobenzo[d]thiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenation of the benzothiazole core. Key steps include:
  • Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) to introduce iodine at the 2-position .
  • Fluorination : Electrophilic fluorination using Selectfluor™ or direct substitution via halogen exchange (Halex reaction) with KF in DMSO at 80–100°C .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Yield improvements (>70%) require inert atmospheres (N₂/Ar) and stoichiometric control of reagents .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–8.5 ppm for benzothiazole protons) and coupling patterns (e.g., J₃-F ~8–12 Hz for fluorine) . Carbon signals for iodine (C-I, δ ~90–100 ppm) and fluorine (C-F, δ ~150–160 ppm) confirm substitution .
  • IR Spectroscopy : Validate C-F (1090–1150 cm⁻¹) and C-I (500–600 cm⁻¹) stretches using NIST reference data .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular formula (C₇H₃FINS). Isotopic patterns (iodine: 127/129 amu) confirm elemental composition .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the iodine substituent's reactivity in cross-coupling reactions?

  • Methodological Answer : Iodine’s polarizability enables participation in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key protocols:
  • Catalytic System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ in THF/H₂O (3:1), 60°C. Monitor regioselectivity via GC-MS .
  • Kinetic Studies : Use stopped-flow NMR to track oxidative addition rates of Pd(0) with C-I bonds. DFT calculations (B3LYP/6-31+G(d)) model transition states and electronic effects .
  • Contradiction Note : Iodine’s leaving-group ability may vary with solvent polarity. For example, in DMSO, solvation stabilizes iodide, accelerating substitution .

Q. How do fluorine and iodine substituents synergistically influence electronic properties and bioactivity?

  • Methodological Answer :
  • Computational Analysis : Perform HOMO/LUMO calculations (Gaussian 09, B3LYP/6-311++G(d,p)) to assess electron-withdrawing effects. Fluorine lowers HOMO (-0.35 eV), enhancing electrophilicity; iodine increases polar surface area (PSA), impacting membrane permeability .
  • Biological Assays :
  • Antimicrobial : MIC testing against S. aureus (ATCC 25923) in Mueller-Hinton broth. Compare with non-halogenated analogs (e.g., 2-H-benzothiazole) to isolate substituent effects .
  • Cytotoxicity : MTT assays on HeLa cells. IC₅₀ values correlate with halogen electronegativity (e.g., F > I in apoptosis induction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.